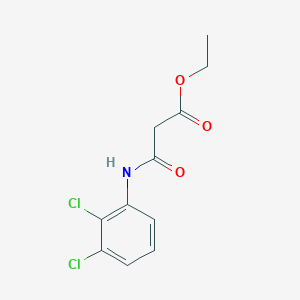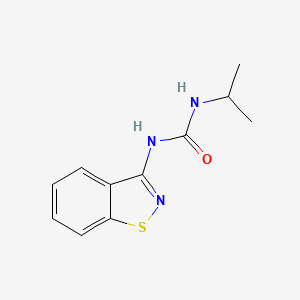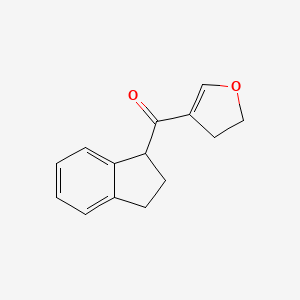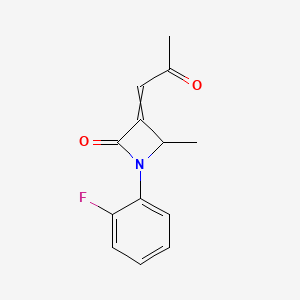
N,N,1,1-Tetramethyl-1-undecylsilanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,1,1-Tetramethyl-1-undecylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to an amine group and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-undecylsilanamine typically involves the reaction of an appropriate silane precursor with an amine. One common method is the hydrosilylation of an alkene with a silane in the presence of a catalyst, followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: N,N,1,1-Tetramethyl-1-undecylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used in the presence of suitable solvents and catalysts.
Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: N,N,1,1-Tetramethyl-1-undecylsilanamine is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to modify surfaces and interfaces makes it valuable in the development of biomedical devices and drug delivery systems.
Industry: In the industrial sector, this compound is utilized as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations.
作用机制
The mechanism of action of N,N,1,1-Tetramethyl-1-undecylsilanamine involves its interaction with molecular targets through its amine and silicon functional groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its long alkyl chain also contributes to its ability to interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
Uniqueness: N,N,1,1-Tetramethyl-1-undecylsilanamine is unique due to its long alkyl chain and the presence of a silicon atom. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and the ability to form stable emulsions. Compared to other similar compounds, its structure allows for more versatile applications in materials science and industrial formulations.
属性
CAS 编号 |
110348-63-5 |
|---|---|
分子式 |
C15H35NSi |
分子量 |
257.53 g/mol |
IUPAC 名称 |
N-[dimethyl(undecyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H35NSi/c1-6-7-8-9-10-11-12-13-14-15-17(4,5)16(2)3/h6-15H2,1-5H3 |
InChI 键 |
RITRCMVSWJQHMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC[Si](C)(C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
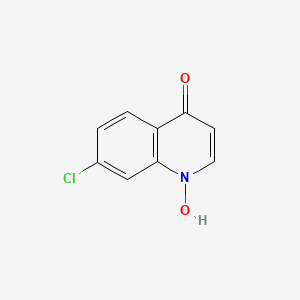
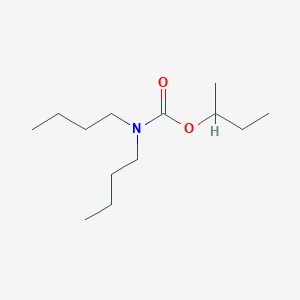
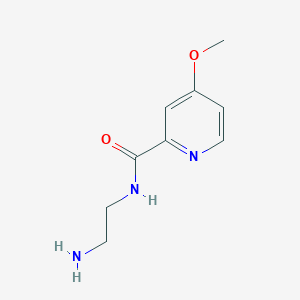

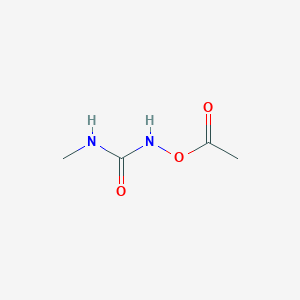
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
